N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-12-7-13(2)9-14(8-12)19(27)23-20-24-25-21(31-20)30-11-18(26)22-15-3-4-16-17(10-15)29-6-5-28-16/h3-4,7-10H,5-6,11H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPUUKAOJADRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving benzodioxin or thiadiazole moieties.
Biological Activity
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining elements from thiadiazole and benzo[b][1,4]dioxin moieties. Its molecular formula is C₁₈H₁₈N₄O₂S₂ with a molecular weight of approximately 378.49 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with histone deacetylases (HDACs), influencing gene expression and cellular proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and suppressing inflammatory pathways.
Antimicrobial Activity
A series of assays were conducted to evaluate the antimicrobial efficacy of the compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antibacterial activity compared to standard antibiotics.
Cytotoxicity Studies
Cytotoxicity was assessed using MCF7 breast cancer cell lines. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 25 µM. This suggests potential for further development as an anticancer agent.
Study 1: HDAC Inhibition
In a recent study published in iScience, compounds similar to this compound were evaluated for their HDAC inhibitory activity. Results indicated that these compounds could induce histone acetylation in MCF7 cells, leading to altered gene expression profiles associated with cancer progression .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds demonstrated significant inhibition against multidrug-resistant strains of bacteria. The study highlighted the potential use of these compounds in treating infections caused by resistant pathogens .
Q & A
Q. What are the key steps in synthesizing N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide, and how is structural identity confirmed?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to introduce the thiadiazole-thioether linkage.
- Amide bond formation using coupling agents (e.g., EDC/HOBt) to attach the 2,3-dihydrobenzo[b][1,4]dioxin moiety .
- Characterization via NMR (1H/13C) for proton/carbon assignments, IR spectroscopy for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹), and Mass Spectrometry (ESI-MS) for molecular weight confirmation .
Q. What are the primary biological activities reported for this compound, and how are they assessed?
Preliminary studies suggest interactions with enzyme targets (e.g., kinases) and antimicrobial activity . Assays include:
- In vitro binding affinity using fluorescence polarization or surface plasmon resonance (SPR).
- Cell-based assays (e.g., MIC for antimicrobial activity) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for improved yield and purity during synthesis?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst use : Bases like K₂CO₃ improve thiol-thiadiazole coupling .
- Temperature control : Microwave-assisted synthesis reduces reaction time and by-products .
- Purification : Gradient column chromatography (silica gel, CHCl₃:MeOH) resolves intermediates .
Q. How can contradictory structural or activity data be resolved?
- Structural discrepancies : Use X-ray crystallography to resolve 3D conformation or DFT calculations to model electronic properties .
- Biological inconsistencies : Replicate assays under standardized conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., SPR vs. ITC for binding) .
Q. What mechanistic insights exist for its interaction with biological targets?
Hypothesized mechanisms include:
- Hydrogen bonding between the benzamide carbonyl and active-site residues.
- π-π stacking of the dihydrodioxin ring with aromatic residues in target proteins.
Experimental validation via molecular docking (AutoDock Vina) and mutagenesis studies can pinpoint critical interactions .
Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to assess electronic effects.
- Replace heterocycles : Substitute thiadiazole with oxadiazole to evaluate ring-specific activity.
- Assay derivatives : Use in vitro enzyme inhibition (IC₅₀) and in vivo efficacy models (e.g., murine infection) .
Q. What strategies address stability issues in aqueous or biological matrices?
- Stability studies : Monitor degradation via HPLC under varying pH (2–9), temperature (4–37°C), and light exposure.
- Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hydrolysis .
Methodological Considerations
Q. How should researchers design experiments to validate target engagement in complex biological systems?
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes.
- Thermal shift assays (TSA) to detect target stabilization upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
